molecular formula C17H22BN3O3S B3313829 2-Methyl-6-((2-methylthiazol-4-yl)carbamoyl)pyridine-4-boronic acid pinacol ester CAS No. 947179-29-5

2-Methyl-6-((2-methylthiazol-4-yl)carbamoyl)pyridine-4-boronic acid pinacol ester

Cat. No.: B3313829
CAS No.: 947179-29-5
M. Wt: 359.3 g/mol
InChI Key: NJHXDYAKOFCPQD-UHFFFAOYSA-N
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Description

“2-Methyl-6-((2-methylthiazol-4-yl)carbamoyl)pyridine-4-boronic acid pinacol ester” is a type of pinacol boronic ester . Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are used in a variety of chemical reactions, including the Suzuki–Miyaura coupling .


Synthesis Analysis

The synthesis of pinacol boronic esters involves a process known as protodeboronation . This process is not well developed, but recent research has reported catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .


Chemical Reactions Analysis

Pinacol boronic esters, including “this compound”, can undergo a variety of chemical reactions. These include oxidations, aminations, halogenations, and carbon-carbon bond formations such as alkenylations, alkynylations, and arylations . They can also participate in Suzuki–Miyaura coupling, a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction .

Mechanism of Action

Target of Action

Boronic esters, such as this compound, are often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, the compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The suzuki–miyaura cross-coupling reaction, in which this compound participates, is a key process in the synthesis of various organic compounds . The products of these reactions can influence a wide range of biochemical pathways depending on their structure and function.

Pharmacokinetics

It’s important to note that the ph strongly influences the rate of hydrolysis of boronic pinacol esters, which is considerably accelerated at physiological ph . This could potentially impact the bioavailability of the compound.

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science precursors .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the rate of hydrolysis of boronic pinacol esters . Additionally, the success of the Suzuki–Miyaura cross-coupling reaction, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Future Directions

The future directions for research on “2-Methyl-6-((2-methylthiazol-4-yl)carbamoyl)pyridine-4-boronic acid pinacol ester” and similar compounds likely involve further development of their synthesis and use in chemical reactions. In particular, the development of more efficient and versatile methods for the protodeboronation of pinacol boronic esters could open up new possibilities for their use in organic synthesis .

Properties

IUPAC Name

6-methyl-N-(2-methyl-1,3-thiazol-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BN3O3S/c1-10-7-12(18-23-16(3,4)17(5,6)24-18)8-13(19-10)15(22)21-14-9-25-11(2)20-14/h7-9H,1-6H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHXDYAKOFCPQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)C(=O)NC3=CSC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701111770
Record name 6-Methyl-N-(2-methyl-4-thiazolyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701111770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947179-29-5
Record name 6-Methyl-N-(2-methyl-4-thiazolyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=947179-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-N-(2-methyl-4-thiazolyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701111770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methyl-6-((2-methylthiazol-4-yl)carbamoyl)pyridine-4-boronic acid pinacol ester
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2-Methyl-6-((2-methylthiazol-4-yl)carbamoyl)pyridine-4-boronic acid pinacol ester
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2-Methyl-6-((2-methylthiazol-4-yl)carbamoyl)pyridine-4-boronic acid pinacol ester
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2-Methyl-6-((2-methylthiazol-4-yl)carbamoyl)pyridine-4-boronic acid pinacol ester
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2-Methyl-6-((2-methylthiazol-4-yl)carbamoyl)pyridine-4-boronic acid pinacol ester

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